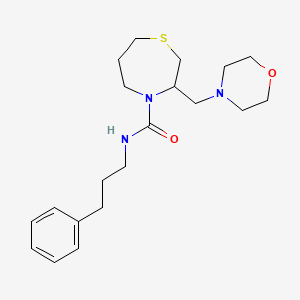
3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H31N3O2S and its molecular weight is 377.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide is a thiazepane derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound contains a thiazepane ring, which is known for its versatility in medicinal chemistry.
Research indicates that compounds similar to This compound may act through several mechanisms:
- Inhibition of Enzymes : It has been suggested that thiazepane derivatives can inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer and neurodegenerative diseases .
- Antifungal Activity : In vitro studies have demonstrated antifungal properties against pathogens such as Candida albicans and Candida parapsilosis. The minimal inhibitory concentration (MIC) values indicate significant antifungal activity comparable to established antifungal agents like ketoconazole .
Antifungal Activity
A recent study evaluated the antifungal activity of related compounds, revealing that certain derivatives exhibited potent activity against fungal strains. The following table summarizes the MIC values against C. parapsilosis:
| Compound | MIC (μg/mL) |
|---|---|
| 2e | 1.23 |
| Ketoconazole | Similar |
The presence of electronegative substituents on the phenyl moiety was found to enhance antifungal efficacy .
Cytotoxicity Analysis
The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines. The results indicated that the synthesized derivatives had varying degrees of cytotoxicity, with IC50 values as follows:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These findings suggest that while the compounds are effective against fungal cells, their impact on normal cells is minimal at effective concentrations .
Study on Thiazepane Derivatives
A comprehensive study synthesized a series of thiazepane derivatives and evaluated their biological activities. The research highlighted that modifications at the para position of the phenyl group significantly influenced biological activity, emphasizing the importance of molecular structure in drug design .
In Silico Studies
Molecular docking studies revealed that these compounds interact effectively with key enzymes such as CYP51, which is crucial for antifungal action. The docking scores indicated favorable binding interactions, supporting their potential as therapeutic agents .
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-20(21-9-4-8-18-6-2-1-3-7-18)23-10-5-15-26-17-19(23)16-22-11-13-25-14-12-22/h1-3,6-7,19H,4-5,8-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALSIUIYFIWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














